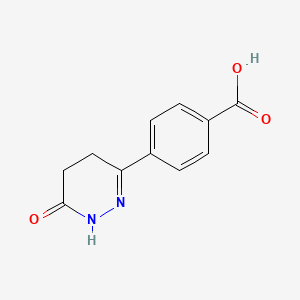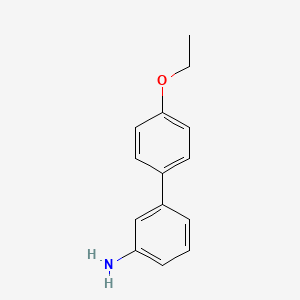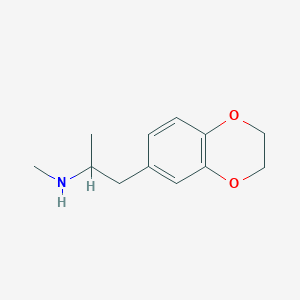
EDMA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EDMA is a synthetic compound belonging to the methamphetamine class. It is an analogue of 3,4-methylenedioxymethamphetamine, where the methylenedioxy ring has been replaced by an ethylenedioxy ring . This compound is known for its entactogenic properties, which means it can induce feelings of emotional closeness and empathy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
EDMA is synthesized through a series of chemical reactions. The synthesis typically involves the reaction of safrole with a halogenating agent to form a halogenated intermediate. This intermediate is then reacted with a methylamine to produce the final product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of ethylenedioxymethylamphetamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and safety during production .
Analyse Des Réactions Chimiques
Types of Reactions
EDMA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
EDMA has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder and other mental health conditions
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
EDMA exerts its effects by acting as a releasing agent of serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This induces their release by reversing their respective transporters through phosphorylation . Additionally, it acts as a weak agonist of 5-HT1 and 5-HT2 receptors, contributing to its entactogenic effects .
Comparaison Avec Des Composés Similaires
EDMA is similar to other entactogens such as:
3,4-Methylenedioxymethamphetamine: Known for its empathogenic and stimulant properties.
3,4-Methylenedioxyamphetamine: An analogue with similar effects but different potency and duration.
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine: Another entactogen with distinct pharmacological properties
The uniqueness of ethylenedioxymethylamphetamine lies in its specific molecular structure, which results in a different pharmacological profile compared to its analogues .
Propriétés
Numéro CAS |
133787-66-3 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11/h3-4,8-9,13H,5-7H2,1-2H3 |
Clé InChI |
UJKWLAZYSLJTKA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCCO2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinecarboxylic acid,4-[(4-methylphenyl)amino]-1-(2-phenylethyl)-,methyl ester](/img/structure/B8544522.png)
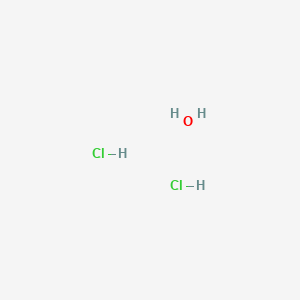
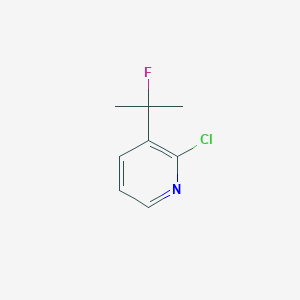
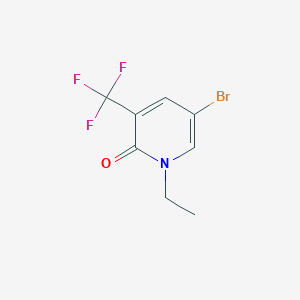
![tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B8544554.png)
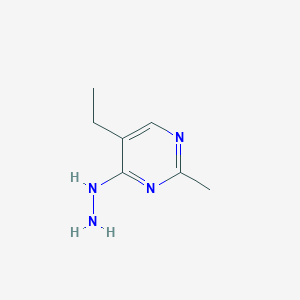
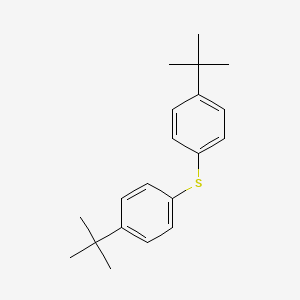
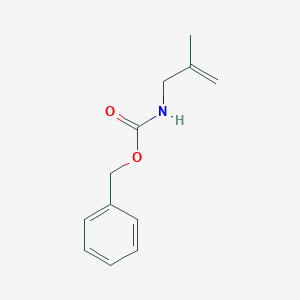
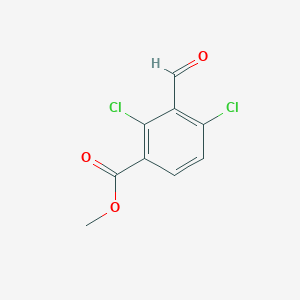

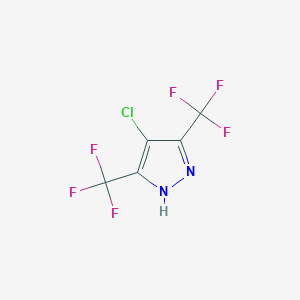
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B8544627.png)
